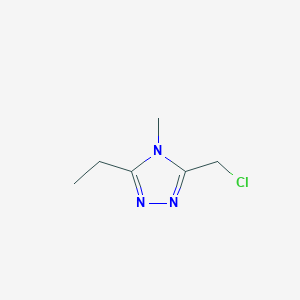![molecular formula C11H8BrFO2 B13200647 3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₁H₈BrFO₂ and a molecular weight of 271.08 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a cyclopropa[a]indene core, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a cyclopropa[a]indene precursor. The reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the selective addition of bromine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the desired product’s quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclopropa[a]indene core can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO₄) for oxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropa[a]indene derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene: Similar structure but with two fluorine atoms instead of one.
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the specific combination of bromine and fluorine atoms on the cyclopropa[a]indene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H8BrFO2 |
|---|---|
Peso molecular |
271.08 g/mol |
Nombre IUPAC |
3-bromo-5-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrFO2/c12-4-1-6-5(8(13)2-4)3-7-9(6)10(7)11(14)15/h1-2,7,9-10H,3H2,(H,14,15) |
Clave InChI |
NGUALCYGMYMRCT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2C(=O)O)C3=C1C(=CC(=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)
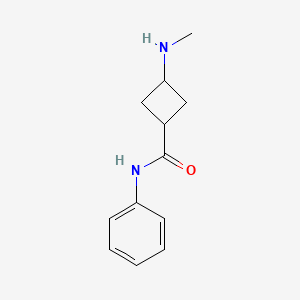
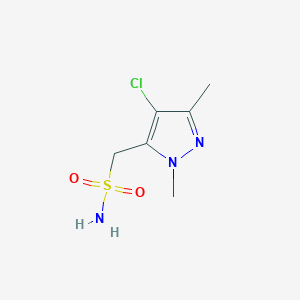
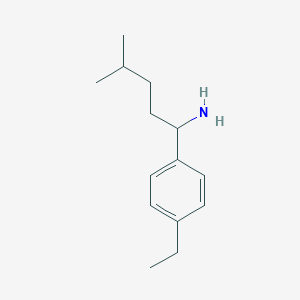
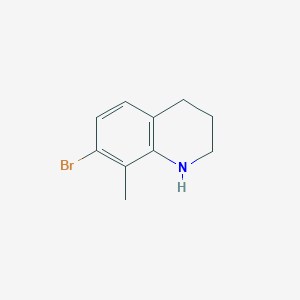
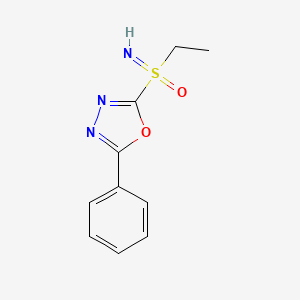
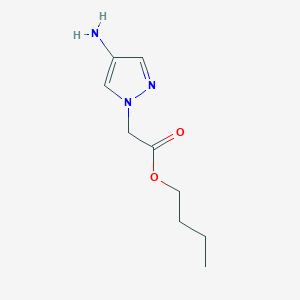
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)
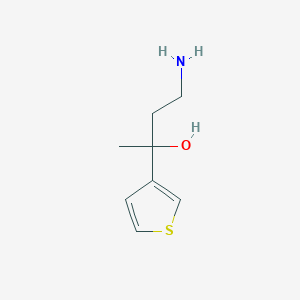
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)

